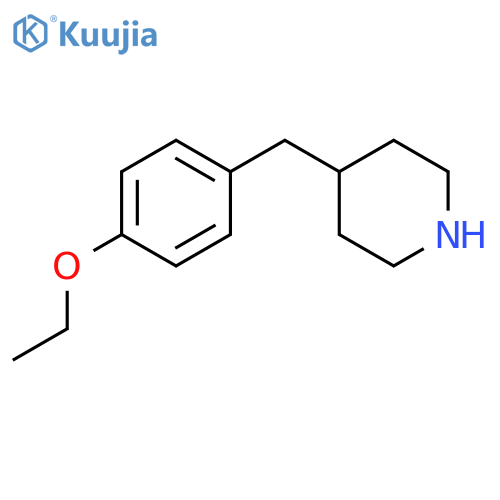

Cas no 893754-76-2 (4-(4-ethoxyphenyl)methylpiperidine)

893754-76-2 structure

商品名:4-(4-ethoxyphenyl)methylpiperidine

4-(4-ethoxyphenyl)methylpiperidine 化学的及び物理的性質

名前と識別子

-

- Piperidine,4-[(4-ethoxyphenyl)methyl]-

- 4-(4-ETHOXYBENZYL)PIPERIDINE

- 4-[(4-ethoxyphenyl)methyl]piperidine

- BP004

- 4-(4-ethoxyphenyl)methylpiperidine

- DTXSID20406505

- EN300-1853543

- OTAIYQSYOVJZHO-UHFFFAOYSA-N

- FT-0679137

- 893754-76-2

- CS-0299400

- 4-(4-Ethoxy-benzyl)-piperidine

- AB21600

- AKOS003594356

- MFCD05189928

- SCHEMBL1034368

-

- MDL: MFCD05189928

- インチ: InChI=1S/C14H21NO/c1-2-16-14-5-3-12(4-6-14)11-13-7-9-15-10-8-13/h3-6,13,15H,2,7-11H2,1H3

- InChIKey: OTAIYQSYOVJZHO-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC=C(C=C1)CC2CCNCC2

計算された属性

- せいみつぶんしりょう: 219.16200

- どういたいしつりょう: 219.162314293g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- PSA: 21.26000

- LogP: 2.95620

4-(4-ethoxyphenyl)methylpiperidine セキュリティ情報

4-(4-ethoxyphenyl)methylpiperidine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(4-ethoxyphenyl)methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB213027-250 mg |

4-(4-Ethoxy-benzyl)-piperidine; . |

893754-76-2 | 250mg |

€212.00 | 2023-05-06 | ||

| Enamine | EN300-1853543-5.0g |

4-[(4-ethoxyphenyl)methyl]piperidine |

893754-76-2 | 5g |

$3189.0 | 2023-06-03 | ||

| Enamine | EN300-1853543-0.5g |

4-[(4-ethoxyphenyl)methyl]piperidine |

893754-76-2 | 0.5g |

$273.0 | 2023-09-18 | ||

| Enamine | EN300-1853543-0.05g |

4-[(4-ethoxyphenyl)methyl]piperidine |

893754-76-2 | 0.05g |

$239.0 | 2023-09-18 | ||

| abcr | AB213027-250mg |

4-(4-Ethoxy-benzyl)-piperidine; . |

893754-76-2 | 250mg |

€204.00 | 2025-03-19 | ||

| 1PlusChem | 1P003WW9-250mg |

4-(4-ETHOXY-BENZYL)-PIPERIDINE |

893754-76-2 | 95% | 250mg |

$132.00 | 2024-04-20 | |

| 1PlusChem | 1P003WW9-500mg |

4-(4-ETHOXY-BENZYL)-PIPERIDINE |

893754-76-2 | 95% | 500mg |

$204.00 | 2024-04-20 | |

| Enamine | EN300-1853543-5g |

4-[(4-ethoxyphenyl)methyl]piperidine |

893754-76-2 | 5g |

$825.0 | 2023-09-18 | ||

| A2B Chem LLC | AB81801-100mg |

4-(4-Ethoxybenzyl)piperidine |

893754-76-2 | 95% | 100mg |

$79.00 | 2024-04-19 | |

| A2B Chem LLC | AB81801-250mg |

4-(4-Ethoxybenzyl)piperidine |

893754-76-2 | 95% | 250mg |

$138.00 | 2024-04-19 |

4-(4-ethoxyphenyl)methylpiperidine 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

893754-76-2 (4-(4-ethoxyphenyl)methylpiperidine) 関連製品

- 150019-61-7(4-(3-Methoxybenzyl)piperidine)

- 955315-04-5(3-(4-Ethoxybenzyl)piperidine)

- 136422-65-6(3-(4-Methoxybenzyl)piperidine)

- 37581-26-3(4-(4-methoxyphenyl)methylpiperidine)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:893754-76-2)4-(4-ethoxyphenyl)methylpiperidine

清らかである:99%

はかる:1g

価格 ($):202.0